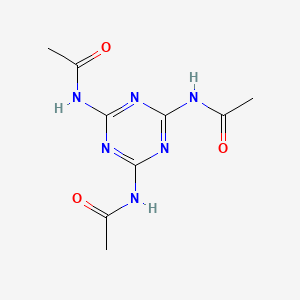
Venalstonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Venalstonine is an indole alkaloid with the molecular formula C21H24N2O2. It is primarily found in plants of the genus Melodinus, which belong to the Apocynaceae family . This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Venalstonine can be synthesized through a series of chemical reactions starting from simpler indole derivatives. One common synthetic route involves the cyclization of dehydrosecodine, catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase . This reaction is redox-neutral and forms a radical intermediate, which is further cyclized by hydrolase 2 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, such as Vinca erecta and Vinca herbacea . The extraction process includes solvent extraction followed by purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Venalstonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Venalstonine exerts its effects through interactions with various molecular targets and pathways. The compound’s mechanism of action involves the formation of a radical intermediate during its biosynthesis, which is further cyclized to produce the active compound . This process is catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase and hydrolase 2 .
Comparación Con Compuestos Similares
Venalstonine is part of a larger family of indole alkaloids, which includes compounds like vindoline, catharanthine, and vinblastine . Compared to these compounds, this compound is unique due to its specific biosynthetic pathway and the enzymes involved in its formation . Other similar compounds include meloscine, epimeloscine, and scandine, which are also found in plants of the genus Melodinus .
Conclusion
This compound is a fascinating indole alkaloid with significant potential in various scientific fields. Its unique chemical structure, diverse reactivity, and potential biological activities make it a valuable compound for further research and development.
Propiedades
Número CAS |
5001-20-7 |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7,14-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-7,15,18,22H,8-13H2,1H3 |
Clave InChI |
ZHVZVHMDHAWEBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC23CCC14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)





